(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one
Description
Properties
Molecular Formula |
C19H17FO3 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
(Z)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C19H17FO3/c20-16-8-4-13(5-9-16)12-23-17-3-1-2-15(10-17)19(22)11-18(21)14-6-7-14/h1-5,8-11,14,22H,6-7,12H2/b19-11- |
InChI Key |
HZXNWABORVYKOE-ODLFYWEKSA-N |
Isomeric SMILES |
C1CC1C(=O)/C=C(/C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)\O |
Canonical SMILES |
C1CC1C(=O)C=C(C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Preparation Methods
Hydroxylation and Tautomerization
The 3-hydroxy group arises from enol tautomerization of the initial condensation product. Protonation during acidic workup (e.g., HCl) stabilizes the enol form, with intramolecular hydrogen bonding favoring the Z-configuration.
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves Z and E isomers.
- Recrystallization : Ethanol/water mixtures yield pure Z-isomer (mp: 122–124°C).
Alternative Synthetic Routes
Reformatsky Reaction
A less common method employs zinc-mediated coupling between 3-[(4-fluorophenyl)methoxy]benzaldehyde and a cyclopropyl-containing α-bromo ketone. This route avoids base-sensitive intermediates but suffers from lower yields (50–60%).
Photochemical Isomerization
Irradiation of the E-isomer at 350 nm in methanol converts it to the Z-form, albeit with modest efficiency (40% conversion).
Comparative Analysis of Methods
Table 4: Advantages and Limitations of Key Methods
| Method | Yield (%) | Z-Selectivity | Complexity |
|---|---|---|---|
| Claisen-Schmidt (THF) | 78 | High | Moderate |
| Suzuki + Condensation | 85 | Moderate | High |
| Reformatsky Reaction | 55 | Low | Low |
Scalability and Industrial Considerations
Large-scale synthesis prioritizes Claisen-Schmidt condensation due to its reproducibility and cost-effectiveness. THF is replaced with 2-MeTHF (a green solvent) in pilot-scale reactions, maintaining yields >75% while reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation using H2 and a metal catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or carboxylic acid.
Reduction: Formation of an alcohol.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with two structural analogs:
Key Observations:
- Molecular Weight : The target compound (324.35 g/mol) is heavier than the simpler analog (226.24 g/mol) due to its cyclopropyl and fluorophenyl methoxy groups.
- The E-configuration in 3FP alters spatial arrangement compared to the Z-configuration in the target compound, impacting steric interactions.
Bioactivity and Therapeutic Potential
- Ferroptosis Induction: Compounds with enone backbones, such as ferroptosis-inducing agents (FINs), show selectivity in cancer cells . The hydroxy group in the target compound may act as a redox-active moiety, analogous to natural FINs like artemisinin derivatives.
- 3FP Analog : The diazenyl group in 3FP could enable photodynamic or enzymatic activation, suggesting a divergent mechanism compared to the target compound’s cyclopropyl-hydroxyl system .
Computational and Experimental Insights
- DFT Studies : The target compound’s electronic structure and tautomeric equilibria could be modeled using gradient-corrected exchange-correlation functionals, as validated by Becke (1993) .
- Crystallography : Structural determination via SHELX (e.g., bond lengths, angles) would clarify the Z-configuration’s impact on packing patterns .
Biological Activity
The compound (2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one , also known by its chemical formula , has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Cyclopropyl group : A three-membered carbon ring that contributes to the compound's unique reactivity.
- Fluorophenyl moiety : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may influence receptor binding.
- Methoxy group : This functional group can affect the compound's solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Pharmacological Effects
Research indicates that compounds similar to This compound may exhibit a range of biological activities, including:
- Antidepressant properties : Some studies suggest that derivatives of cyclopropyl compounds show efficacy in models of depression, potentially through modulation of neurotransmitter systems .
- Anti-inflammatory effects : Compounds with similar structures have been noted for their ability to reduce inflammation markers in vitro and in vivo .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing pathways related to mood regulation and anxiety .
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes, thereby reducing symptoms associated with inflammation .
Study 1: Antidepressant Activity
A study evaluating the antidepressant-like effects of cyclopropyl derivatives demonstrated significant reductions in immobility time in forced swimming tests, suggesting potential efficacy in treating depressive disorders. The study highlighted the role of serotonergic pathways as a probable mechanism of action .
Study 2: Anti-inflammatory Effects
In a model assessing inflammation induced by lipopolysaccharide (LPS), the cyclopropyl derivative showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates a potential application in treating inflammatory diseases .
Table 2: Summary of Case Studies
| Study | Findings | Mechanism Suggested |
|---|---|---|
| Antidepressant Study | Reduced immobility in forced swimming test | Serotonergic modulation |
| Inflammation Study | Decreased TNF-alpha and IL-6 levels | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
